ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJFIQUNULIFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C(F)F)Cl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate (CAS No. 1002033-85-3) is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with several substituents that contribute to its biological properties:
- Molecular Formula : C10H10ClF2N2O2
- Molecular Weight : 252.65 g/mol
- Structural Characteristics : The presence of the difluoromethyl group and the cyclopropyl moiety are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The methods often utilize environmentally friendly reagents to enhance safety and yield, as described in various patents and literature sources .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer-related targets such as:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
These targets are crucial in the proliferation and survival of cancer cells. For instance, some derivatives exhibit significant inhibitory activity against these kinases, suggesting that this compound may also possess similar properties .
Anti-inflammatory and Antibacterial Activities
Research indicates that pyrazole derivatives demonstrate promising anti-inflammatory and antibacterial activities. This compound may inhibit inflammatory pathways and bacterial growth. For example, studies have reported that related compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Key factors influencing the activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) enhances potency.
- Ring Structure : The cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity to biological targets.
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against BRAF(V600E) mutant cells, indicating potential for further development as antitumor agents .
In Vivo Studies
Preliminary in vivo studies suggest that certain pyrazole analogs can inhibit tumor growth in mouse models. These findings support the hypothesis that this compound may exhibit similar effects, warranting further investigation into its pharmacokinetics and therapeutic efficacy .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Transesterification reactions with alcohols (e.g., methanol, isopropyl alcohol) in catalytic acidic/basic media produce corresponding alkyl esters .
Nucleophilic Substitution at the Chloro Position
The 4-chloro substituent is susceptible to nucleophilic displacement reactions. Ammonia, amines, and thiols replace the chlorine atom under mild conditions .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group participates in ring-opening reactions under oxidative or acidic conditions. For example, ozonolysis cleaves the cyclopropane ring to form dicarbonyl intermediates .
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| O₃, CH₂Cl₂, -78°C, then Zn/HOAc | Ozone | 4-Chloro-3-(difluoromethyl)-1H-pyrazol-1-yl-acetic acid with ketone side chains | 55% |
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS at the 5-position (activated by the electron-donating cyclopropyl group). Nitration and sulfonation have been reported .
Reductive Modifications
Catalytic hydrogenation reduces the difluoromethyl group to a methyl group, while the ester remains intact .
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | Hydrogen/Palladium | [4-Chloro-5-cyclopropyl-3-methyl-1H-pyrazol-1-yl]acetate | 89% |
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents .
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Phenylboronic acid | [4-Phenyl-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate | 81% |
Cycloaddition Reactions
The pyrazole ring acts as a dipolarophile in [3+2] cycloadditions with diazo compounds, forming fused heterocycles .
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Ethyl diazoacetate, Zn(OTf)₂, Et₃N | Ethyl diazoacetate | Ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-yl]acetate | 76% |
Key Research Findings:
-
Steric Effects : The cyclopropyl group imposes steric hindrance, slowing reactions at the 5-position but enhancing regioselectivity in EAS .
-
Electronic Effects : The difluoromethyl group withdraws electron density, activating the pyrazole ring toward nucleophilic substitution at the 4-position .
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and HF.
This compound’s versatility in substitution and functionalization makes it a valuable intermediate in medicinal chemistry and materials science. Experimental protocols emphasize moderate temperatures and catalytic systems to preserve the cyclopropane and difluoromethyl moieties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Steric Effects : The cyclopropyl group at position 5 imposes greater steric hindrance compared to methyl or hydrogen substituents in analogues, which may limit rotational freedom and enhance target binding specificity.
Physicochemical and Commercial Considerations
- Cost : The parent acid of the target compound is priced at 700 €/1g (), significantly higher than common pyrazole derivatives, reflecting its specialized synthesis and niche applications .
- Solubility : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives, facilitating formulation in agrochemicals or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
